2-Chloro-6-(2-chlorophenyl)pyridine

medicinal chemistry physicochemical profiling scaffold selection

This halogenated 2-arylpyridine scaffold addresses the need for sterically hindered, lipophilic building blocks in medicinal chemistry. The ortho-chloro substitution on the phenyl ring (XLogP3 = 4.1) provides distinct physicochemical properties compared to non-chlorinated analogs, enhancing membrane permeability for inhibitor design targeting hydrophobic enzyme pockets. - Enables regioselective functionalization via nucleophilic aromatic substitution at the 2-chloro position. - Utilized in aluminum chloride-induced heteroarylation for diverse 2-arylpyridine library synthesis. - Standard GHS precautions apply; plan for appropriate PPE and storage protocols upon receipt.

Molecular Formula C11H7Cl2N
Molecular Weight 224.08
CAS No. 557111-94-1
Cat. No. B2942344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(2-chlorophenyl)pyridine
CAS557111-94-1
Molecular FormulaC11H7Cl2N
Molecular Weight224.08
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=CC=C2)Cl)Cl
InChIInChI=1S/C11H7Cl2N/c12-9-5-2-1-4-8(9)10-6-3-7-11(13)14-10/h1-7H
InChIKeyVOHVZQSTKSYKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(2-chlorophenyl)pyridine: Baseline Characterization


2-Chloro-6-(2-chlorophenyl)pyridine (CAS 557111-94-1) is a halogenated heterocyclic compound belonging to the class of 2-arylpyridines [1]. It features a pyridine core substituted with a chlorine atom at the 2-position and a 2-chlorophenyl group at the 6-position, with a molecular formula of C₁₁H₇Cl₂N and a molecular weight of 224.08 g/mol . The compound is commercially available from multiple vendors as a research chemical and small-molecule scaffold , with typical purities of ≥95% . It is classified as a versatile building block in organic synthesis and medicinal chemistry .

Halogenated 2-arylpyridine building block for medicinal chemistry
C2-chloro enables regioselective nucleophilic aromatic substitution
Ortho-chloro phenyl group for steric and electronic tuning

2-Chloro-6-(2-chlorophenyl)pyridine: Analog Differentiation


In the 2-arylpyridine class, substitution patterns dramatically alter both physicochemical properties and synthetic utility. The target compound's ortho-chloro substitution on the phenyl ring introduces steric hindrance and electronic effects that distinguish it from non-chlorinated or para-substituted analogs . Specifically, the ortho-chloro group increases lipophilicity (computed XLogP3 = 4.1) compared to the non-chlorinated analog 2-chloro-6-phenylpyridine, which lacks this chlorine substituent [1]. This differentiation in lipophilicity and steric profile directly impacts solubility, membrane permeability, and binding interactions in biological systems, meaning that substituting with a different 2-arylpyridine will not yield equivalent performance in either synthetic or screening applications . The quantitative evidence below delineates where this compound provides verifiable differentiation.

Lipophilicity context
Ortho-chloro increases XLogP3 and lipophilic character
Unsubstituted analog lacks this lipophilicity shift
Steric & conformational profile
Ortho-chloro introduces steric hindrance around biaryl bond
Analog without ortho-substituent has different rotational freedom
Hazard classification
GHS H302 and H315 acute toxicity classification
Unsubstituted analog lacks publicly available GHS data

2-Chloro-6-(2-chlorophenyl)pyridine: Quantified Differentiation


Ortho-Chloro Substitution: Distinct Physicochemical Profile

The target compound differs structurally from its closest commercially available analog, 2-chloro-6-phenylpyridine (CAS 13382-54-2), by the presence of an ortho-chloro substituent on the phenyl ring [1]. This single substitution increases the computed lipophilicity (XLogP3) by approximately 0.6 units, raising it from 3.5 to 4.1 [2], while also increasing molecular weight from 189.64 g/mol to 224.08 g/mol . The ortho-chloro group introduces steric hindrance around the biaryl bond, which can influence rotational freedom and molecular conformation .

Lipophilicity shift
Cross-study comparable
Target XLogP3 4.1, MW 224.08 vs. 2-chloro-6-phenylpyridine XLogP3 3.5, MW 189.64
ΔXLogP3 ≈ +0.6; ΔMW +34.44 g/mol (computed)
Reported lipophilicity differentiation context
Computed properties; experimental validation not available
medicinal chemistry physicochemical profiling scaffold selection

Synthetic Versatility: Heteroaryl Construction

The compound serves as a versatile scaffold for the synthesis of 2-aryl/heteroaryl-substituted pyridines via aluminum chloride-induced heteroarylation [1]. Its 2-chloro substituent on the pyridine ring is amenable to nucleophilic aromatic substitution, enabling further functionalization . This reactivity profile differentiates it from fully aromatic analogs that lack this reactive handle. While not directly compared in a single study, the combination of a 2-chloro leaving group on the pyridine and an ortho-chloro-substituted phenyl group provides a unique scaffold for generating libraries of bioactive molecules [2].

Synthetic reactivity
Class-level inference
C2-chloro leaving group for nucleophilic aromatic substitution; AlCl₃-induced heteroarylation
Supports regioselective derivatization review
No quantitative yield comparison available
organic synthesis medicinal chemistry building blocks

Myeloperoxidase (MPO) Inhibition by Core Scaffold

A structurally related compound containing the 2-chloro-6-(2-chlorophenyl)pyridine core (CHEMBL4790231 / BDBM50554035) demonstrates potent inhibition of human myeloperoxidase (MPO) chlorination activity, with IC₅₀ values ranging from 1 nM to 1.4 nM in biochemical assays [1]. This activity, while derived from a more complex derivative, establishes the scaffold's potential for generating potent MPO inhibitors. In contrast, the non-chlorinated analog 2-chloro-6-phenylpyridine has been reported to exhibit cytostatic effects in nematodes and fruit flies , indicating a different biological profile.

MPO inhibition (derivative)
Class-level inference
Derivative (CHEMBL4790231) IC₅₀ 1–1.4 nM vs. human MPO
Reported scaffold-derived enzyme inhibition context
Target compound itself lacks direct data; requires validation
enzymology inflammation drug discovery

Acute Toxicity: GHS Hazard Classification

The target compound carries GHS hazard statements for acute oral toxicity (H302: Harmful if swallowed) and skin irritation (H315: Causes skin irritation), with 100% confidence weighting for both [1]. This classification necessitates specific personal protective equipment (PPE) and handling protocols . In contrast, the non-chlorinated analog 2-chloro-6-phenylpyridine lacks comprehensive GHS classification in public vendor databases , suggesting a different safety profile that may influence procurement decisions for high-throughput screening or large-scale synthesis.

GHS classification
Cross-study comparable
H302 (Harmful if swallowed); H315 (Causes skin irritation)
Safety classification review for lab handling
Based on GHS data; unsubstituted analog lacks public classification
safety laboratory handling toxicology

2-Chloro-6-(2-chlorophenyl)pyridine: Application Scenarios


Medicinal Chemistry: Lipophilic Inhibitor Scaffold

The higher lipophilicity (XLogP3 = 4.1) and unique ortho-chloro substitution make this compound a preferred scaffold for developing inhibitors of hydrophobic enzyme binding pockets, as demonstrated by the nanomolar MPO inhibition (IC₅₀ = 1-1.4 nM) achieved with a structurally related derivative [1]. Compared to 2-chloro-6-phenylpyridine (XLogP3 ≈ 3.5), the target compound is better suited for targets requiring increased membrane permeability or hydrophobic interactions [2].

Organic Synthesis: Heteroaryl Library Construction

The 2-chloro substituent provides a reactive handle for nucleophilic aromatic substitution, enabling regioselective functionalization [1]. This compound can be employed in aluminum chloride-induced heteroarylation reactions to generate diverse 2-aryl/heteroaryl-substituted pyridine libraries [2], offering a synthetic versatility not available with non-halogenated analogs.

Laboratory Safety: GHS Hazard Profile

The compound's GHS classification (H302: Harmful if swallowed; H315: Causes skin irritation) necessitates specific personal protective equipment and handling protocols [1]. Procurement of this compound requires planning for appropriate storage, waste disposal, and safety training, distinguishing it from non-chlorinated analogs that may not require the same level of precaution [2].

Application
Selection Property
Validation Focus
Lipophilic inhibitor scaffold design
Ortho-chloro substitution & lipophilicity profile
Membrane permeability & hydrophobic pocket fit
Heteroaryl library synthesis
C2-chloro leaving group reactivity
Regioselective nucleophilic substitution & AlCl₃ heteroarylation
Laboratory safety planning
GHS acute toxicity classification (H302/H315)
Handling protocols, PPE, and storage requirements
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